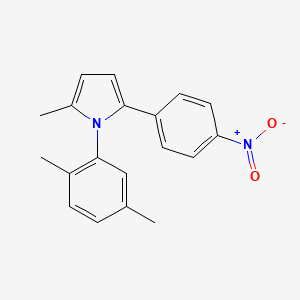![molecular formula C16H13NOS2 B14451916 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one CAS No. 74360-65-9](/img/structure/B14451916.png)
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is an organic compound with a complex structure that includes both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyridine derivatives.
Introduction of the Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions.
Incorporation of the Sulfur Groups: This can be done through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts and various ligands are often used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfurized indolizine derivatives.
Substitution: Various substituted indolizine derivatives.
科学研究应用
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
作用机制
The mechanism of action of 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one involves its interaction with various molecular targets. The sulfur atoms can form bonds with metal ions, which can affect enzyme activity. The indolizine core can interact with DNA or proteins, potentially leading to biological effects such as inhibition of cell growth.
相似化合物的比较
Similar Compounds
- 3-[(Methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
- 3-[(Sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
- 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-(4-methylphenyl)indolizin-2(3H)-one
Uniqueness
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is unique due to the presence of both methylsulfanyl and sulfanyl groups, which can provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups with the indolizine core makes it a versatile compound for various applications.
属性
CAS 编号 |
74360-65-9 |
|---|---|
分子式 |
C16H13NOS2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-1-phenylindolizine-3-carbodithioate |
InChI |
InChI=1S/C16H13NOS2/c1-20-16(19)14-15(18)13(11-7-3-2-4-8-11)12-9-5-6-10-17(12)14/h2-10,18H,1H3 |
InChI 键 |
JONIAYCRROSVEC-UHFFFAOYSA-N |
规范 SMILES |
CSC(=S)C1=C(C(=C2N1C=CC=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


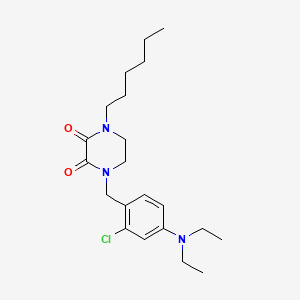

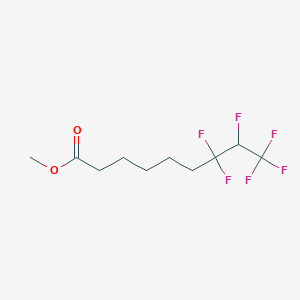
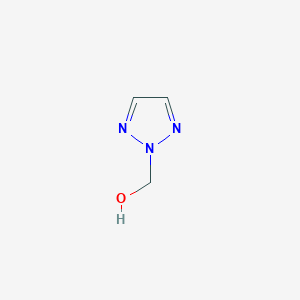
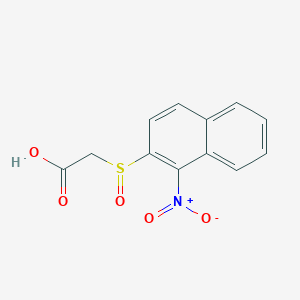
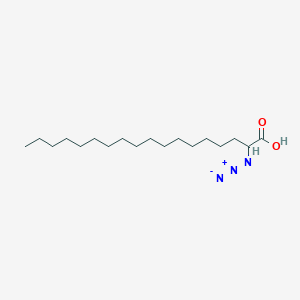

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
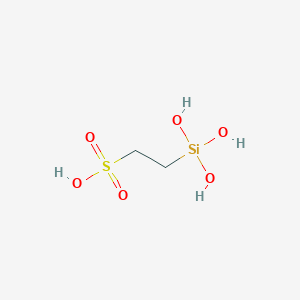
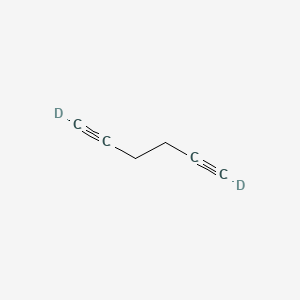
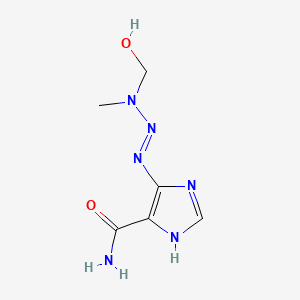

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
